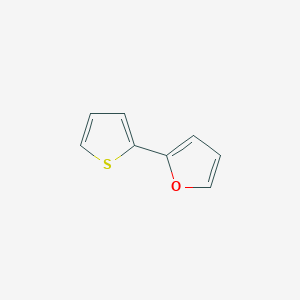

2-(2-Thienyl)furan

Descripción

Heteroaromatic Systems in Advanced Organic Materials

Heteroaromatic compounds are cyclic organic molecules that contain at least one atom other than carbon within their aromatic ring. hmdb.ca The inclusion of heteroatoms such as oxygen, sulfur, or nitrogen imparts distinct electronic characteristics compared to their all-carbon counterparts. These systems are fundamental to the development of a wide array of advanced organic materials, including conducting polymers, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). researchgate.netresearchgate.netnih.gov

The utility of heteroaromatic systems stems from their tunable electronic properties. The nature and position of the heteroatom can significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for charge transport and light emission. researchgate.net Furthermore, the presence of heteroatoms can affect the planarity and intermolecular packing of the resulting materials, which in turn influences their bulk properties. rsc.org The ability to modify these systems through synthetic chemistry allows for the precise engineering of materials with desired functionalities. oup.com

Overview of 2-(2-Thienyl)furan as a Conjugated Building Block

This compound is a heteroaromatic compound consisting of a furan (B31954) ring linked to a thiophene (B33073) ring at the 2-position. lookchem.com This structure combines the properties of both furan and thiophene, two of the most widely studied five-membered heteroaromatic rings in materials science. nih.gov The molecule possesses the chemical formula C8H6OS and a molecular weight of 150.20 g/mol .

As a conjugated building block, this compound offers a unique combination of electronic and structural features. The π-electron systems of the furan and thiophene rings are electronically coupled, creating an extended conjugated system that is essential for charge delocalization. mst.edu The presence of both an oxygen and a sulfur atom in the structure provides a means to fine-tune the electronic properties. For instance, furan is more electron-rich than thiophene, which can influence the electron-donating or -accepting character of the resulting material. rsc.org

Scope and Significance of Research on this compound

Research on this compound is driven by its potential to create novel organic materials with enhanced performance. The investigation into this compound and its derivatives spans several key areas:

Synthesis and Polymerization: A primary focus is on the development of efficient synthetic routes to this compound and its derivatives. chemicalbook.comresearchgate.net Furthermore, researchers are actively exploring various polymerization techniques, such as electrochemical polymerization, to create polymers containing the this compound unit. nih.govcapes.gov.brresearchgate.net These polymers are being investigated for their conducting and electrochromic properties. nih.govcapes.gov.br

Oligomer Studies: Short chains of repeating units, known as oligomers, containing this compound are synthesized and studied to understand the fundamental structure-property relationships. researchgate.netmst.edu These studies provide valuable insights into how the incorporation of the this compound unit affects the electronic and optical properties of larger polymer chains. researchgate.net

Materials for Optoelectronics: A significant area of research involves the incorporation of this compound into materials for optoelectronic devices. This includes its use in the active layers of organic solar cells, OFETs, and OLEDs. rsc.orgiapchem.org The unique electronic properties of this compound can lead to improvements in device efficiency and stability. rsc.org

Hybrid Materials: The combination of this compound-based polymers with inorganic nanoparticles is another promising research direction. iapchem.orgresearchgate.net These hybrid materials can exhibit synergistic properties, combining the processability of polymers with the unique functionalities of inorganic materials. iapchem.org

The significance of this research lies in the potential to develop next-generation organic electronic materials that are lightweight, flexible, and cost-effective. The versatility of the this compound building block allows for a high degree of molecular design, paving the way for materials with tailored properties for a wide range of applications. lookchem.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H6OS | |

| Molecular Weight | 150.20 g/mol | |

| Boiling Point | 209 °C | |

| Density | 1.192 g/mL at 25 °C |

Table 2: Research Findings on this compound Containing Materials

| Research Area | Key Finding | Reference |

|---|---|---|

| Polymerization | Can be electrochemically polymerized to form electroactive and electrochromic films. | capes.gov.br |

| Oligomers | Oligo(thienylfuran)s exhibit HOMO levels closer to oligofurans and HOMO-LUMO gaps similar to oligothiophenes. | researchgate.net |

| Hybrid Materials | Poly(this compound) (PTF) combined with SiC nanoparticles shows reproducible photoresponses with a band gap of ~2.2 eV for PTF. | iapchem.org |

| Conformational Analysis | The energy difference between the syn and anti conformers is approximately 0.3 kcal/mol. | mst.edunsf.gov |

| Copolymers | Copolymers with 3,6-di(2-thienyl)carbazole show promising electrochromic properties for device applications. | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,2′-Bifuran |

| 2,2′-Bithiophene |

| 2,5-bis(5-(5-hexylthiophen-2-yl)furan-2-yl)pyrazine |

| 2,5-bis(5-(5-hexylthiophen-2-yl)furan-2-yl)-3,6-dimethylpyrazine |

| 2,5-di-(-2-thienyl)-furan |

| 3,6-Di(2-thienyl)carbazole |

| Furan |

| Poly(3,4-ethylenedioxythiophene)-poly(styrene sulfonic acid) |

| Pyrazine |

| Silicon Carbide |

Structure

3D Structure

Propiedades

IUPAC Name |

2-thiophen-2-ylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6OS/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYKTPRETIBSPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335580 | |

| Record name | 2-(2-thienyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27521-80-8 | |

| Record name | 2-(2-Thienyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27521-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Thienyl)furan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027521808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-thienyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Thienyl)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-THIENYL)FURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN99S92PXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(2-Thienyl)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Strategies and Chemical Transformations of 2 2 Thienyl Furan

Direct Synthesis of 2-(2-Thienyl)furan

The direct formation of the C-C bond linking the furan (B31954) and thiophene (B33073) rings is most efficiently achieved using modern cross-coupling techniques. Cyclization reactions that build one of the heterocyclic rings onto the other provide an alternative pathway.

Palladium-catalyzed reactions are the cornerstone for synthesizing this compound, offering high yields and mild reaction conditions. The Stille and Suzuki coupling protocols are among the most widely employed methods.

The Stille coupling reaction provides a robust and versatile method for the synthesis of this compound. This reaction involves the palladium-catalyzed cross-coupling of an organotin reagent (stannane) with an organohalide or triflate. sigmaaldrich.commdpi.com The synthesis can be approached in two ways: coupling a 2-halofuran with a 2-(trialkylstannyl)thiophene or reacting a 2-halothiophene with a 2-(trialkylstannyl)furan. rsc.orgnih.gov A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are effective for this transformation. mdpi.comnih.gov The reaction's utility has been demonstrated in the synthesis of various oligo(thienylfuran)s and other complex molecules containing the this compound moiety. rsc.orgresearchgate.net

| Furan Partner | Thiophene Partner | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Bromopyrenes | 2-(Tributylstannyl)thiophene | Not specified | Moderate to good | rsc.org |

| 4′-(Trifluoromethanesulfonyl)-2,2′′:6′,2′′-terpyridine | 2-Tributylstannylfuran | Pd(PPh₃)₄ | Not specified | nih.gov |

| 5-Iodouridine (5-IdU) | Organostannanes | PdCl₂(PPh₃)₄ | 42%–72% | nih.gov |

Beyond the Stille reaction, other palladium-catalyzed methods, most notably the Suzuki-Miyaura coupling, are highly effective for synthesizing this compound. The Suzuki coupling typically involves the reaction of a thienylboronic acid with a halofuran (or vice-versa) in the presence of a palladium catalyst and a base. researchgate.netmdpi.com This method is valued for its use of non-toxic and stable boronic acid reagents. researchgate.net

Another advanced strategy is the palladium-catalyzed direct C-H arylation. This approach avoids the pre-functionalization required for Stille and Suzuki couplings by directly coupling a C-H bond of one heterocycle with a halogenated partner. For example, 2,5-dibromothiophene (B18171) can be di-arylated with furan derivatives using a palladium catalyst. beilstein-journals.org

| Boronic Acid | Halide Partner | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 2-Thienylboronic acid | 2-Bromocycloalk-1-ene-1-carbaldehyde | Pd(0) | Not specified | researchgate.net |

| 2-Thienyl boronic acid | 2-Bromoaniline | L₂PdCl₂ type | 96% | mdpi.com |

| 2-Furanyl boronic acid | 3-Chloropyridine | Nickel(II) complex (for comparison) | 81% | nih.gov |

An alternative to cross-coupling is the construction of either the furan or thiophene ring from an acyclic precursor that already contains the other heterocycle. Multicomponent reactions offer an efficient route, allowing for the assembly of highly functionalized 2-(thiophen-2-yl)furans in a single step. One such method involves the reaction between thiophene-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate, which proceeds smoothly at ambient temperature to generate the substituted furan ring. researchgate.net

Another classical approach that can be adapted is the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. organic-chemistry.org A 1-(2-thienyl)-1,4-dicarbonyl precursor would be expected to cyclize to the corresponding this compound derivative. Similarly, the cyclization of diketones bearing thienyl groups has been used to prepare bis(2-thienyl)-2,5-furan systems, highlighting the viability of ring-closure strategies. acs.org

Metal-Catalyzed Cross-Coupling Methodologies

Stille Coupling Protocols

Functionalization and Derivatization of the this compound Core

The electron-rich nature of both the furan and thiophene rings makes the this compound core susceptible to electrophilic attack. The regioselectivity of these reactions is a key consideration for further derivatization.

Both heterocyclic rings in this compound are activated towards electrophilic substitution. Generally, the furan ring is more reactive than the thiophene ring. acs.org Electrophilic attack occurs preferentially at the positions α to the heteroatom that are not occupied by the other ring. Specifically, substitution on the furan ring is directed to the C5 position, while substitution on the thiophene ring occurs at the C5' position. researchgate.netlookchem.comvulcanchem.com

This reactivity pattern has been observed across various electrophilic substitution reactions, including formylation (Vilsmeier-Haack reaction), acylation, halogenation, and nitration. researchgate.netmdpi.comresearchgate.netchemicalpapers.com For instance, bromination of this compound yields 2-bromo-5-(2-thienyl)furan, and nitration of related structures introduces a nitro group at the 5-position of the furan ring. lookchem.comchemicalpapers.com In more complex molecular systems, the reaction conditions can sometimes be tuned to favor substitution on one ring over the other. researchgate.netresearchgate.net

| Reaction | Electrophile/Reagents | Typical Site of Attack | Product Example | Reference |

|---|---|---|---|---|

| Bromination | NBS or Br₂ | Furan C5 | 2-Bromo-5-(2-thienyl)furan | lookchem.comvulcanchem.com |

| Formylation | POCl₃, DMF (Vilsmeier) | Thiophene C5' or Furan C5 | 5-(2-Furyl)thiophene-2-carbaldehyde | mdpi.comuminho.pt |

| Nitration | HNO₃/Ac₂O | Furan C5 | Methyl 2-cyano-3-(5-nitro-2-furyl)-3-(2-thienyl)acrylate | chemicalpapers.com |

| Acylation | Acyl chloride/Lewis acid | Furan C5 or Thiophene C5' | 5-Acyl-2-(2-thienyl)furan derivative | researchgate.netresearchgate.net |

Bromination and Halogenation for Further Coupling

The introduction of halogen atoms, particularly bromine, onto the this compound scaffold is a critical step for enabling further functionalization through cross-coupling reactions. The reactivity of both the furan and thiophene rings towards electrophilic substitution allows for selective halogenation, although the precise conditions dictate the position and extent of the reaction. The most activated positions for electrophilic attack on the this compound molecule are the C5 position of the furan ring and the C5' position of the thiophene ring.

Commonly used brominating agents include N-Bromosuccinimide (NBS) and molecular bromine (Br₂). The choice of solvent, such as dichloromethane (B109758) (CH₂Cl₂), carbon tetrachloride (CCl₄), or diethyl ether (Et₂O), and the reaction temperature are crucial for controlling the selectivity and minimizing side reactions like over-bromination. unipi.it For instance, the bromination of furan rings can be achieved using bromine in diethyl ether, followed by dehydrobromination. unipi.it Similarly, NBS is a mild and effective reagent for the bromination of thiophene rings. researchgate.net

These halogenated this compound derivatives serve as versatile intermediates for constructing more complex molecules. They are readily employed in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents. nih.govmdpi.comnih.gov For example, a 5-bromofuran derivative can undergo a Suzuki coupling with a thiophene boronic acid to forge a new carbon-carbon bond, a fundamental transformation in the synthesis of conjugated materials. nih.gov Similarly, 5-iodo-substituted heteroaromatics are frequently coupled with stannylated reagents in Stille reactions. nih.gov The synthesis of 2-{5-[2,6-dichloro-4-(2-thienyl)phenoxy]pentyl}furan, for instance, involves the reaction of 2-(5-bromopentyl)furan with a substituted phenol, showcasing the utility of brominated furan precursors. prepchem.com

Below is a table summarizing typical conditions for the bromination of furan and thiophene rings, which are applicable to the this compound system.

| Reagent | Solvent | Conditions | Typical Product | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) | Room temperature or reflux, often with a radical initiator (e.g., AIBN) | Monobrominated furan or thiophene | researchgate.net |

| Bromine (Br₂) | Dichloromethane (CH₂Cl₂), Diethyl Ether (Et₂O), or Acetic Acid | Low temperature (e.g., 0°C) to room temperature | Mono- or di-brominated products depending on stoichiometry | unipi.it |

Synthesis of Advanced this compound Derivatives (e.g., oxadiazoles)

The this compound scaffold serves as a valuable building block for the synthesis of more complex heterocyclic systems, such as 1,3,4-oxadiazoles. These derivatives are of significant interest due to their diverse applications in medicinal chemistry and materials science. farmaciajournal.comderpharmachemica.com The synthesis typically proceeds through the formation and subsequent cyclization of acylhydrazone or diacylhydrazine intermediates. farmaciajournal.comsemanticscholar.org

One of the most prevalent methods for preparing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazine precursors. farmaciajournal.comresearchgate.net This process can be initiated from a carboxylic acid derivative of this compound. The key steps are:

Hydrazide Formation : A thienyl carboxylic acid (e.g., 2-thenoic acid) is converted to its corresponding acid hydrazide (e.g., 2-thenoylhydrazine) by reacting with hydrazine (B178648) hydrate.

Diacylhydrazine Synthesis : The resulting hydrazide is then condensed with an aroyl chloride (e.g., a furanoyl chloride) or a carboxylic acid to form the N,N'-diacylhydrazine intermediate.

Cyclization : The diacylhydrazine undergoes cyclization under the action of a dehydrating agent, most commonly phosphorus oxychloride (POCl₃), to yield the desired 2-(2-thienyl)-5-aryl-1,3,4-oxadiazole. farmaciajournal.com

An alternative and efficient route is the oxidative cyclization of N-acylhydrazones. semanticscholar.orgresearchgate.net This pathway involves:

Acylhydrazone Formation : Condensation of an acid hydrazide (e.g., furan-2-carbohydrazide) with an aldehyde (e.g., 2-thiophenecarboxaldehyde) to form an N-acylhydrazone, such as N'-(2-thienylmethylene)-2-furancarbohydrazide. semanticscholar.org

Oxidative Cyclization : The N-acylhydrazone is then treated with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This promotes an intramolecular cyclization, yielding the 2,5-disubstituted 1,3,4-oxadiazole. semanticscholar.org This method has been shown to be effective for substrates containing both furan and thiophene rings, which remain stable under the reaction conditions, often resulting in high yields. semanticscholar.org

The following table details a specific example of this transformation.

| Starting Materials | Intermediate | Reagents & Conditions | Final Product | Yield | Reference |

|---|---|---|---|---|---|

| Furan-2-carbohydrazide and 2-Thiophenecarboxaldehyde | N'-(2-thienylmethylene)-2-furancarbohydrazide | 1. Reflux in toluene (B28343) with p-TsOH (catalyst) 2. 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 2-(2-Furyl)-5-(2-thienyl)-1,3,4-oxadiazole | 94% | semanticscholar.org |

| N-(2-thenoyl)-N'-aroylhydrazine | Not applicable (direct cyclization) | Phosphorus oxychloride (POCl₃), heat | 2-(2-Thienyl)-5-aryl-1,3,4-oxadiazole | Variable | farmaciajournal.com |

These synthetic strategies highlight the versatility of this compound in accessing advanced heterocyclic structures, paving the way for the development of novel functional materials and therapeutic agents.

Polymerization and Oligomerization of 2 2 Thienyl Furan

Electrochemical Polymerization

Electrochemical polymerization is a widely used method for synthesizing conductive polymer films directly onto an electrode surface. This technique allows for control over the film's thickness and morphology by adjusting electrochemical parameters.

The anodic polymerization of 2-(2-thienyl)furan (TF) yields poly(this compound) (PTF), a photoactive material. The process involves the oxidative electropolymerization of the monomer, which can be carried out at a constant potential of 1.6 V. scirp.org This method creates thin solid films whose photoelectrochemical (PEC) properties can be investigated. scirp.org Studies have shown that PTF can be used to create photoactive assemblies, for instance by occluding it with silicon carbide (SiC) and graphitic carbon nitride (g-C3N4), which enhances the photon-to-charge conversion. scirp.orgiapchem.org

A key derivative, 2,5-di-(2-thienyl)-furan (SOS), has also been successfully polymerized via anodic oxidation. researchgate.netmetu.edu.tr The polymerization was conducted in an ethanol (B145695) solution containing 0.2M lithium perchlorate (B79767) (LiClO₄) as the supporting electrolyte. researchgate.netmetu.edu.tr The resulting polymer, poly(2,5-di-(2-thienyl)-furan) (PSOS), exhibits notable electrochromic properties, capable of switching between a black oxidized state and an orange neutral state. researchgate.netmetu.edu.tr The band gap of the PSOS polymer film was determined to be 2.22 eV. researchgate.netmetu.edu.tr

| Monomer | Polymer | Polymerization Conditions | Resulting Polymer Properties | Source |

|---|---|---|---|---|

| This compound (TF) | Poly(this compound) (PTF) | Oxidative electropolymerization at 1.6 V | Photoactive; used in multiphase assemblies | scirp.org |

| 2,5-di-(2-Thienyl)-furan (SOS) | Poly(2,5-di-(2-thienyl)-furan) (PSOS) | Anodic polymerization in 0.2M LiClO₄/ethanol | Band gap: 2.22 eV; Electrochromic (Black ↔ Orange) | researchgate.netmetu.edu.tr |

Copolymerization is a strategy used to fine-tune the properties of conducting polymers, such as their color, switching speed, and stability. By incorporating different monomer units into the polymer chain, the resulting material can exhibit properties intermediate to or entirely different from the respective homopolymers.

The copolymerization of this compound with thiophene-based monomers allows for the creation of materials with tailored electrochromic properties. For example, copolymers have been synthesized using 3,6-di(2-thienyl)carbazole (DTC) and thiophene (B33073) derivatives like 2,2'-bithiophene (B32781) (BTP). researchgate.netnih.gov These copolymers, such as P(DTC-co-BTP), are synthesized electrochemically and show enhanced transmittance changes (ΔT) compared to the homopolymer of DTC, demonstrating the significant influence of the comonomer on the material's optical properties. researchgate.net

Electrochemical copolymerization of this compound (TF) with carbazole (B46965) derivatives has been successfully demonstrated. researchgate.netnih.gov Specifically, 3,6-di(2-thienyl)carbazole (DTC) has been used as a comonomer with TF in different feed ratios to produce the copolymers P(DTC-co-TF) and P(DTC-co-TF2). researchgate.netnih.govresearchgate.net These copolymeric membranes were electrodeposited onto transparent conductive electrodes. nih.gov The resulting materials exhibit unique electrochromic behaviors. For instance, the P(DTC-co-TF2) membrane displays multichromic properties, changing between dark yellow, yellowish-green, gunmetal gray, and dark gray in its various redox states. nih.gov When assembled into an electrochromic device (ECD) with PEDOT-PSS as the cathodic layer, the P(DTC-co-TF)/PEDOT-PSS device showed a high transmittance change of 43.4% and a fast switching time of less than 0.6 seconds. nih.gov

| Comonomers | Copolymer | Key Findings | Source |

|---|---|---|---|

| 3,6-di(2-thienyl)carbazole (DTC) and 2,2'-bithiophene (BTP) | P(DTC-co-BTP) | Increased optical transmittance change (ΔT) compared to PDTC homopolymer. | researchgate.net |

| 3,6-di(2-thienyl)carbazole (DTC) and this compound (TF) | P(DTC-co-TF) | Used as the anodic layer in an ECD; device ΔT% was 43.4% with a switching time <0.6 s. | nih.gov |

| 3,6-di(2-thienyl)carbazole (DTC) and this compound (TF) (1:2 ratio) | P(DTC-co-TF2) | Exhibited multichromic properties (dark yellow, yellowish-green, gunmetal gray, dark gray). | nih.gov |

Copolymerization with Other Heteroaromatic Monomers

Copolymers with Thiophene Derivatives

Chemical Polymerization Techniques

In addition to electrochemical methods, chemical polymerization offers an alternative route to synthesize polymers from this compound and related monomers. These methods often involve the use of chemical oxidants or catalytic cross-coupling reactions.

A common method for the chemical polymerization of thiophene-based monomers is oxidative coupling using an oxidant like anhydrous ferric chloride (FeCl₃) in a solvent such as chloroform. kpi.ua This approach has been used to polymerize monomers structurally similar to this compound, yielding soluble, red-colored polymers after purification. kpi.ua

Furthermore, transition-metal-catalyzed cross-coupling reactions, such as the Stille coupling, are powerful tools for creating well-defined copolymers. acs.org This reaction has been utilized to synthesize polyphenylene-co-furan and polyphenylene-co-thiophene, demonstrating its utility in forming alternating copolymer structures. acs.org Similarly, the Suzuki–Miyaura coupling reaction is another key chemical method used to synthesize donor-acceptor copolymers containing fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole units. mdpi.com

Synthesis of Oligo(thienylfuran)s

The synthesis of well-defined, shorter-chain analogues, known as oligomers, is crucial for understanding the fundamental structure-property relationships of conjugated materials. Oligo(thienylfuran)s, which consist of alternating thiophene and furan (B31954) rings, have been synthesized to study how properties evolve with chain length. nih.govcapes.gov.br

The primary method for synthesizing these alternating oligomers is the repetitive Stille cross-coupling reaction. nih.govacs.org This approach has been used to create a series of oligo(thienylfuran)s with an even number of heterocycles, such as dimers (n=4) and trimers (n=6) of the thienyl-furan unit. nih.govacs.org The synthesis of oligomers with thiophene rings at both ends has also been reported. nih.gov

Studies on these oligomers reveal a systematic evolution of electronic properties with increasing chain length. nih.govnih.gov Cyclic voltammetry (CV) shows that the oxidation potential decreases as the number of heterocycles in the chain increases, indicating a higher-lying Highest Occupied Molecular Orbital (HOMO). nih.govnih.gov For instance, the oxidation peaks for oligo(thienylfuran)s with 2, 4, and 6 total rings were found at +0.90, +0.42, and +0.29 V vs Fc/Fc⁺, respectively. nih.govcapes.gov.br Conversely, UV-vis spectroscopy shows a bathochromic (red) shift in the maximum absorption wavelength with increasing chain length, corresponding to a smaller HOMO-LUMO gap. nih.govnih.gov These oligo(thienylfuran)s exhibit HOMO levels similar to oligofurans but HOMO-LUMO gaps that are close to those of oligothiophenes. nih.govacs.org

| Oligomer (Total Rings) | Synthesis Method | Oxidation Peak (Epa vs Fc/Fc⁺) | Fluorescence Quantum Yield | Source |

|---|---|---|---|---|

| 2 (Thienyl-Furan) | Stille Coupling | +0.90 V | 3.5% | nih.govresearchgate.net |

| 4 (Dimer) | Stille Coupling | +0.42 V | 19% | nih.govresearchgate.net |

| 6 (Trimer) | Stille Coupling | +0.29 V | 24% | nih.govresearchgate.net |

Advanced Spectroscopic and Structural Characterization of 2 2 Thienyl Furan and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-(2-thienyl)furan and its derivatives. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecular structure and conformation can be assembled.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound and its derivatives, the aromatic protons on both the furan (B31954) and thiophene (B33073) rings exhibit characteristic chemical shifts and coupling patterns.

For instance, in a derivative like 2-phenyl-4-(2-thienyl)furan, the protons on the furan and thiophene rings appear as multiplets in the range of δ 7.03–7.71 ppm. semanticscholar.org The specific chemical shifts and coupling constants (J-values) allow for the precise assignment of each proton to its position on the heterocyclic rings. In another example, 1-methylsulfinyl-1-methylthio-2-(thienyl-2')ethylene, the protons on the thiophene ring appear as a multiplet around δ 7.05-7.40 ppm. google.com

Substituents on the rings significantly influence the chemical shifts of the adjacent protons. For example, in ethyl 2-benzyl-2-cyano-3-(furan-2-yl)propanoate, the furan protons are observed at δ 6.30, 6.43, and 7.61 ppm, reflecting the electronic effects of the substituent. rsc.org Similarly, for 3-(2”-thienyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one, the thienyl protons are found at δ 7.12, 7.41, and 7.47 ppm. mdpi.com

A comprehensive analysis of substituent-induced chemical shifts in a series of substituted furans has demonstrated a clear correlation between the electronic nature of the substituent and the resulting proton chemical shifts. rsc.org This allows for the predictable assignment of proton signals in newly synthesized derivatives.

Interactive Table: ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 2-Phenyl-4-(2-thienyl)furan | Not Specified | Aromatic H | 7.71-7.68 | m | - | semanticscholar.org |

| Aromatic H | 7.42-7.37 | m | - | semanticscholar.org | ||

| Aromatic H | 7.30-7.25 | m | - | semanticscholar.org | ||

| Aromatic H | 7.23-7.19 | m | - | semanticscholar.org | ||

| Aromatic H | 7.15-7.13 | m | - | semanticscholar.org | ||

| Aromatic H | 7.03 | dd | 4.9, 3.6 | semanticscholar.org | ||

| Aromatic H | 6.85 | s | - | semanticscholar.org | ||

| 1-Methylsulfinyl-1-methylthio-2-(thienyl-2')ethylene | CDCl₃ | Thienyl H | 7.40 | m | - | google.com |

| Thienyl H | 7.05 | m | - | google.com | ||

| Ethyl 2-benzyl-2-cyano-3-(furan-2-yl)propanoate | DMSO | Furan H | 7.61 | d | 1.04 | rsc.org |

| Furan H | 6.43 | d | 5.0 | rsc.org | ||

| Furan H | 6.30 | d | 3.16 | rsc.org | ||

| 3-(2”-Thienyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one | CDCl₃ | Thienyl H-4” | 7.12 | ddd | 5.0, 3.7, 0.3 | mdpi.com |

| Thienyl H-3” | 7.41 | d | 3.6 | mdpi.com | ||

| Thienyl H-5” | 7.47 | d | 4.9 | mdpi.com |

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization state and the electronic environment created by neighboring atoms and functional groups.

For 2-phenyl-4-(2-thienyl)furan, the ¹³C NMR spectrum shows signals for the furan and thiophene carbons in the aromatic region (δ 104.4–154.8 ppm). semanticscholar.org The carbon atoms directly attached to the electronegative oxygen and sulfur atoms typically resonate at lower fields (higher ppm values). In a related derivative, 5-amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furonitrile (B3037914), the carbons adjacent to the heteroatoms (O, S) appear in the range of δ 160-170 ppm. vulcanchem.com

A study on various substituted furans established a linear correlation between the net atomic charges on the ring carbons and their ¹³C NMR chemical shifts, providing a powerful tool for predicting and interpreting spectra. rsc.org This relationship is crucial for confirming the substitution patterns on the furan and thiophene rings in complex derivatives.

Interactive Table: ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |

| 2-Phenyl-4-(2-thienyl)furan | Not Specified | Aromatic C | 104.4, 122.4, 123.4, 123.7, 123.9, 127.6, 127.7, 128.7, 130.4, 134.8, 137.5, 154.8 | semanticscholar.org |

| 5-Amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furonitrile | Not Specified | C adjacent to O, S | 160-170 | vulcanchem.com |

| Aromatic C | 115-125 | vulcanchem.com | ||

| Nitrile C | 118 | vulcanchem.com | ||

| Ethyl 2-benzyl-2-cyano-3-(furan-2-yl)propanoate | DMSO | Aromatic & Furan C | 149.4, 143.5, 134.9, 130.3, 128.9, 128.2, 111.1, 109.4 | rsc.org |

| Cyano C | 118.6 | rsc.org | ||

| Carbonyl C | 167.8 | rsc.org |

Nuclear Overhauser Effect (NOE) Studies for Conformational Analysis

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy that arises from the through-space dipolar coupling between nuclear spins. conductscience.com NOE studies, typically performed using 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, are instrumental in determining the spatial proximity of protons, which in turn reveals the preferred conformation of a molecule. nih.gov

For molecules like this compound, where rotation around the single bond connecting the two rings is possible, NOE studies can help establish the relative orientation of the furan and thiophene rings. An NOE enhancement between a proton on the furan ring and a proton on the thiophene ring would indicate that these protons are close in space, providing evidence for a specific conformer.

For example, in a study of 2-(benzothiazol-2'-ylthio)-3-(4''-methoxyphenyl)acrylonitrile, irradiation of the vinylic proton led to an NOE enhancement of a phenyl ring proton, which helped to establish the stereochemistry of the double bond. mdpi.com Similar principles are applied to determine the orientation of substituents on aromatic rings in other complex molecules. researchgate.net While specific NOE studies on the parent this compound are not extensively detailed in the provided results, the technique remains a powerful tool for the conformational analysis of its derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques provide a molecular fingerprint and are highly sensitive to the types of chemical bonds and functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹).

In this compound and its derivatives, characteristic IR absorption bands can be assigned to specific vibrational modes of the furan and thiophene rings, as well as any substituents. For example, the C-H stretching vibrations of the aromatic rings typically appear around 3100 cm⁻¹. nii.ac.jp The ring stretching vibrations of thiophene and furan give rise to a series of bands in the 1600-1300 cm⁻¹ region. nii.ac.jpmdpi.com The out-of-plane C-H deformation bands are also characteristic and appear at lower frequencies. nii.ac.jp

In substituted derivatives, the FTIR spectra will show additional bands corresponding to the functional groups. For instance, a carbonyl group (C=O) in a chalcone (B49325) derivative like 1-(furan-2-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one will exhibit a strong absorption band in the range of 1650-1870 cm⁻¹. colab.wspslc.ws Similarly, a nitrile group (C≡N) in a compound like 5-amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furonitrile shows a characteristic absorption around 2210-2216 cm⁻¹. medcraveonline.com

Interactive Table: Characteristic FTIR Absorption Bands for this compound and Derivatives

| Functional Group/Vibration | Typical Frequency Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch | ~3100 | nii.ac.jp |

| Carbonyl (C=O) Stretch | 1650-1870 | pslc.ws |

| Nitrile (C≡N) Stretch | 2210-2216 | medcraveonline.com |

| Amino (N-H) Stretch | 3236-3470 | medcraveonline.com |

| Ring Stretching (Thiophene, Furan) | 1300-1600 | nii.ac.jpmdpi.com |

| C-H Out-of-plane Deformation | 650-900 | nii.ac.jp |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light, usually from a laser. A key advantage of Raman spectroscopy is that it is often more sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum.

For this compound and its derivatives, Raman spectroscopy can provide additional structural information. For example, in a study of 2-(2′-thienyl)pyridine, a molecule with a similar linkage, both FT-IR and Raman spectra were recorded and analyzed with the aid of theoretical calculations to provide a complete vibrational assignment. researchgate.net

In chalcone derivatives containing furan and thiophene rings, Raman spectroscopy has been used to confirm the presence of various functional groups and to study their structural properties. colab.wsresearchgate.net The combination of experimental Raman data with theoretical calculations, such as those based on Density Functional Theory (DFT), allows for a detailed understanding of the vibrational modes and the underlying molecular structure. rroij.comresearchgate.netnih.gov Studies on related systems, like diarylethene derivatives with thienyl groups, have shown that Raman spectroscopy can distinguish between different isomers and provide insights into photochemical reactions. researchgate.net

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of this compound and its derivatives are critical to understanding their potential in various applications, such as organic electronics. Spectroscopic techniques provide valuable insights into the electronic transitions, energy levels, and photophysical behavior of these materials.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental tool for probing the electronic structure of conjugated molecules like this compound. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. In these heterocyclic systems, the most significant electronic transitions are typically of the π → π* type.

The UV-Vis spectra of this compound and its oligomers are characterized by strong absorption bands corresponding to π → π* transitions. uzh.chlibretexts.org These transitions involve the excitation of an electron from a π bonding molecular orbital to a π* anti-bonding molecular orbital. uzh.chlibretexts.org The energy and intensity of these absorptions are sensitive to the extent of π-conjugation in the molecule.

For instance, studies on oligo(thienylfuran)s, which are alternating oligomers of thiophene and furan, have shown that the longest wavelength absorption is nearly identical to that of the corresponding oligothiophenes and is more bathochromically shifted (to longer wavelengths) than that of oligofurans. researchgate.net This indicates that the HOMO-LUMO gaps in oligo(thienylfuran)s are similar to those in oligothiophenes. researchgate.net As the number of repeating units in oligo(thienylfuran)s increases, the π-conjugation is extended, leading to a bathochromic shift in the absorption maximum. researchgate.net

Derivatives of pyrene (B120774) substituted with thienyl or furyl groups also exhibit strong π → π* transitions. rsc.org The absorption spectra of most of these derivatives show two main absorption bands. rsc.org The higher energy transitions are typically observed in the 280–315 nm range, while lower energy transitions can be found between 350 nm and 405 nm. rsc.org An increase in the number of electron-donating thiophene or furan moieties results in a bathochromic shift. rsc.org

| Compound/Derivative Class | Transition Type | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) |

| Oligo(thienylfuran)s | π → π | Bathochromic shift with increasing oligomer length | Not specified |

| Pyrene-thienyl/furyl derivatives | π → π | 280–315 nm (higher energy), 350–405 nm (lower energy) | Up to ~100,000 M⁻¹cm⁻¹ for furyl derivatives |

| 2,5-distyrylfuran derivatives | π → π* | Varies with substituent | Not specified |

| Platinum(II) complexes with 2-(2′-thienyl)pyridine | Not specified | 291-305 nm (high energy), 393-403 nm (low energy) | Up to 24,200 M⁻¹cm⁻¹ |

Spectroelectrochemistry is a powerful technique used to study the electronic properties of polymer films as a function of their oxidation state. For polymers derived from this compound, such as poly(2,5-di-(2-thienyl)-furan) (PSOS), UV-Vis spectroscopy can monitor the changes in electronic absorption as the polymer is electrochemically doped (oxidized) and dedoped (reduced). metu.edu.trresearchgate.net

In its neutral state, a polymer film of PSOS is orange. metu.edu.trresearchgate.net Upon oxidation, the film turns black, indicating a significant change in its electronic structure. metu.edu.trresearchgate.net This color change is associated with the formation of new electronic states within the band gap, known as polarons and bipolarons. The spectroelectrochemical analysis of PSOS reveals that in the neutral state, the polymer has an absorption band corresponding to the π → π* transition. researchgate.net As a positive potential is applied, this band decreases in intensity, and new absorption bands appear at lower energies (longer wavelengths), which are attributed to the formation of polarons and bipolarons. researchgate.netyuntech.edu.tw For example, at potentials from -0.2 V to 0.6 V, a blue-colored film has an absorption at 425 nm. researchgate.net At a higher potential of 0.8 V, the absorption shifts to 650 nm. researchgate.net The appearance of these new bands confirms the generation of charge carriers along the polymer backbone. The band gap of the PSOS polymer film has been determined to be 2.22 eV. metu.edu.trresearchgate.net

| Polymer | State | Applied Potential | Absorption Maxima (λmax) | Color |

| Poly(2,5-di-(2-thienyl)-furan) (PSOS) | Neutral | - | π → π* transition | Orange |

| Poly(2,5-di-(2-thienyl)-furan) (PSOS) | Oxidized | -0.2 V to 0.6 V | 425 nm | Blue |

| Poly(2,5-di-(2-thienyl)-furan) (PSOS) | Oxidized | 0.8 V | 650 nm | Reddish |

| Poly(2,5-di-(2-thienyl)-furan) (PSOS) | Oxidized | - | Bipolaron band at ~670 nm | Black |

Analysis of π → π* Electronic Transitions

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emissive properties of molecules after they have been excited by absorbing light. This technique is crucial for evaluating the potential of this compound and its derivatives in applications such as organic light-emitting diodes (OLEDs).

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of Φf is essential for characterizing the performance of fluorescent materials.

Studies on oligo(thienylfuran)s have shown that the fluorescence quantum yield increases with the elongation of the π-system. researchgate.netlookchem.com For example, the quantum yield for an oligo(thienylfuran) with two rings is 3.5%, which increases to 19% for a four-ring oligomer and 24% for a six-ring oligomer. researchgate.netlookchem.com This trend suggests that a more extended and rigid conjugated system enhances the radiative decay pathway. In another study, replacing a thiophene with a furan in pyrene derivatives was found to increase the fluorescence quantum yield, which is likely due to the more planar structure of furan allowing for a more efficient contribution of the π electrons. rsc.org Purine-furan and purine-thiophene conjugates have also been synthesized, with some derivatives exhibiting quantum yields in solution as high as 88%. mdpi.com

| Compound Class | Number of Rings | Fluorescence Quantum Yield (Φf) |

| Oligo(thienylfuran)s | 2 | 3.5% researchgate.netlookchem.com |

| Oligo(thienylfuran)s | 4 | 19% researchgate.netlookchem.com |

| Oligo(thienylfuran)s | 6 | 24% researchgate.netlookchem.com |

| Purine-furan/thiophene conjugates | - | Up to 88% (in solution) mdpi.com |

| Azine-based fluorescent dyes | - | 0.04 - 0.15 (in solid state) rsc.org |

Steady-state fluorescence measurements provide information on the emission spectrum of a compound, while time-resolved fluorescence measures the decay of the fluorescence intensity over time after excitation, providing insights into the lifetime of the excited state. bmglabtech.com

For pyrene derivatives with thienyl and furyl substituents, the steady-state fluorescence emission spectra show a bathochromic shift as the number of electron-donating groups increases. rsc.org Interestingly, the position of the substituent (cis or trans) does not affect the emission frequencies. rsc.org

Time-resolved fluorescence studies on triphenylamine-based oligomers containing furan groups have revealed multi-exponential fluorescence decays, suggesting the presence of different emissive species or complex relaxation dynamics in the excited state. iphy.ac.cn The fluorescence decays for some of these oligomers are tri-exponential, and the strong dependence on solvent viscosity points to conformational relaxation along the polymer chain after photoexcitation. iphy.ac.cn For some azine-based fluorescent dyes, time-resolved fluorescence spectroscopy showed that the fluorescence lifetime in toluene (B28343) increased in the order of OTK-2 (0.62 ns) < OUY-2 (0.82 ns) < OUK-2 (1.60 ns) < OUJ-2 (1.92 ns). rsc.org

| Compound Class | Measurement Type | Key Findings |

| Pyrene-thienyl/furyl derivatives | Steady-State Fluorescence | Bathochromic shift with an increasing number of donor groups; emission frequency is independent of substituent position. rsc.org |

| Triphenylamine-based oligomers with furan | Time-Resolved Fluorescence | Multi-exponential fluorescence decays, indicating complex excited-state dynamics and conformational relaxation. iphy.ac.cn |

| Azine-based fluorescent dyes | Time-Resolved Fluorescence | Fluorescence lifetimes in toluene ranged from 0.62 ns to 1.92 ns. rsc.org |

Quantum Yield Determination

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in characterizing this compound and its derivatives, offering detailed insights into their molecular geometry, planarity, and the nature of their intermolecular interactions in the solid state.

Determination of Molecular Geometry and Planarity

The molecular geometry of this compound and its derivatives is of significant interest due to its influence on the electronic and optical properties of these materials. X-ray crystallographic studies have revealed that the degree of planarity in these molecules can vary depending on the specific substituents and the crystalline environment.

For instance, in a study of oligo(thienylfuran)s, the dimer and trimer (compounds with four and six alternating thiophene and furan rings, respectively) were synthesized and their structures investigated. researchgate.net X-ray crystallographic analysis of the oligo(thienylfuran) with four heterocycles showed that the π-conjugated system is nearly planar. The dihedral angles between the adjacent thiophene and furan rings were found to be 173.6(7)°, -177.0(7)°, and 172.6(6)°. researchgate.netlookchem.com This high degree of planarity is crucial for effective π-electron delocalization along the molecular backbone, which is a key factor for their potential use in organic electronics.

In contrast, derivatives of this compound can exhibit deviations from planarity. For example, the crystal structure of trans-2-(2-thienyl)-3-(5-phenyl-2-furyl)propenenitrile revealed that while the furyl and phenyl rings are nearly coplanar, the thiophene ring is significantly rotated out of the mean plane of the ethylenic bond. iucr.org This twist in the molecule primarily arises from the thiophene moiety. iucr.org Similarly, in 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one, the dihedral angle between the chromene and furan rings is a mere 3.8(1)°, indicating a practically planar molecule. researchgate.net

Computational studies using density functional theory (DFT) have complemented experimental findings, providing a deeper understanding of the conformational preferences of these molecules. For this compound, calculations have identified two planar or quasi-planar minima, corresponding to syn and anti conformations, with the anti conformation being the global minimum. nsf.gov The rotational barrier between these conformations is an important parameter that influences the molecule's flexibility and its solid-state packing.

Table 1: Selected Crystallographic Data for this compound Derivatives

| Compound | Dihedral Angle(s) | Key Geometric Features | Reference |

| Oligo(thienylfuran) (n=4) | 173.6(7)°, -177.0(7)°, 172.6(6)° (inter-ring) | Nearly planar π-conjugated system. | researchgate.netlookchem.com |

| trans-2-(2-Thienyl)-3-(5-phenyl-2-furyl)propenenitrile | 13.2(8)° and 7.9(9)° (thiophene ring out of ethylenic plane) | Thiophene moiety causes deviation from overall planarity. | iucr.org |

| 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one | 3.8(1)° (between chromene and furan rings) | The molecule is practically planar. | researchgate.net |

Investigation of Solid-State Packing Structures

The arrangement of molecules in the solid state, known as the crystal packing, profoundly affects the material's bulk properties, including its charge transport characteristics and luminescence. X-ray crystallography is the primary tool for elucidating these packing structures.

In the case of the nearly planar oligo(thienylfuran) with four rings, the molecules are arranged in a herringbone pattern in the crystal lattice. researchgate.netlookchem.com This is a common packing motif for planar aromatic molecules and is known to influence the electronic coupling between adjacent molecules, which is critical for charge transport in organic semiconductors.

A more complex packing arrangement was observed for 2-([1,1′-biphenyl]-4-yl)-5-(5-([1,1′-biphenyl]-4-yl)thiophen-2-yl)furan (BPFT). researchgate.net Single-crystal X-ray diffraction revealed a complicated herringbone packing that includes both flat and bent molecular structures. researchgate.net This unusual packing, influenced by the asymmetric nature of the BPFT molecule containing both thiophene and furan rings, is believed to contribute to its high photoluminescence quantum yield. researchgate.net The intermolecular distances in the crystal structure of BPFT are also noteworthy, with the shortest distance being 3.67 Å, indicating tight packing. researchgate.net

The solid-state packing of these compounds is often stabilized by a network of intermolecular interactions. In the crystal structure of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one, molecules form inversion dimers through pairs of O—H···O hydrogen bonds. researchgate.net These dimers are further linked by C—H···O interactions, creating a stable three-dimensional network. researchgate.net The study of such non-covalent interactions is crucial for understanding and predicting the crystal engineering of these materials.

Electrochemical Characterization and Redox Behavior

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox processes of chemical species. In the context of 2-(2-thienyl)furan, CV is instrumental in determining the oxidation potential of the monomer, monitoring the electropolymerization process, and characterizing the redox behavior of the resulting polymer film.

The oxidation potential of the this compound monomer is a critical parameter that dictates the conditions required for its electropolymerization. Studies have shown that the monomer oxidizes at potentials greater than 0.7 V versus a silver/silver chloride (Ag/AgCl) reference electrode, leading to the formation of a dark-blue polymer film. capes.gov.br The onset of oxidation for 2-(thiophen-2-yl)furan in an acetonitrile (B52724) solution containing lithium perchlorate (B79767) has also been reported. researchgate.net

Once the polymer, poly(this compound) (PTF), is formed on the electrode surface, its redox behavior can be examined by cycling the potential in a monomer-free electrolyte solution. The cyclic voltammograms of PTF typically exhibit distinct redox processes corresponding to the oxidation and reduction of the polymer backbone. These processes are associated with the injection and removal of charge carriers, leading to the formation of polarons and bipolarons. capes.gov.br Specifically, the voltammograms of poly(2,5-di-(-2-thienyl)-furan) show two redox processes attributed to these states, along with an intermediate reduction shoulder suggested to be from radical cation pairs. capes.gov.br

The table below summarizes the oxidation potentials of this compound and related oligomers.

| Compound | Number of Heterocycles (n) | Oxidation Potential (V vs. Fc/Fc+) |

| Oligo(thienylfuran) | 2 | +0.90 |

| Oligo(thienylfuran) | 4 | +0.42 |

| Oligo(thienylfuran) | 6 | +0.29 |

Data sourced from a study on a series of oligo(thienylfuran)s. researchgate.net

It is noteworthy that these oxidation potentials are lower than those of the corresponding oligothiophenes, indicating that the incorporation of furan (B31954) rings makes the oligomer easier to oxidize. researchgate.net

Cyclic voltammetry is an effective tool for monitoring the electrochemical polymerization of this compound in real-time. During electropolymerization, successive CV scans typically show an increase in the peak currents of the polymer's redox waves. This increase signifies the progressive deposition and growth of the conductive polymer film on the electrode surface.

The polymerization can be carried out under potentiodynamic (cycling the potential) or potentiostatic (holding the potential at a constant value) conditions. For instance, oxidative electropolymerization of the monomer has been achieved by applying a constant potential of 1.6 V. scirp.org The rate of polymer growth and the morphology of the resulting film can be influenced by various experimental parameters, including the monomer concentration, solvent, supporting electrolyte, and the potential sweep rate or applied potential.

Studies have also explored the electropolymerization of derivatives, such as 2,5-bis(2-(3,4-ethylenedioxy)thienyl)furan, which polymerize at low potentials. acs.org The electrochemical behavior during polymerization provides insights into the reaction kinetics and the properties of the forming polymer.

Oxidation Potentials and Redox Processes of Monomers and Polymers

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a non-destructive technique that provides detailed information about the electrical properties of materials and their interfaces. For poly(this compound), EIS is used to characterize the properties of the polymer film and to analyze its charge transfer characteristics.

EIS measurements on poly(this compound) films can reveal information about the film's resistance, capacitance, and the processes occurring at the polymer/electrolyte interface. The impedance spectra, often represented as Nyquist or Bode plots, can be modeled using equivalent electrical circuits to extract quantitative parameters.

Studies on assemblies of poly(this compound) with silicon carbide (SiC) nanoparticles have utilized EIS to investigate the properties of the composite material. srce.hriapchem.org These studies have shown that the polymer and its composites possess both kinetic and diffusional charge transfer properties. srce.hriapchem.orgresearchgate.net The stability and resistance to photodegradation of these assemblies have also been confirmed through EIS, as the photo response remains consistent over extended periods of experimentation. srce.hriapchem.org Furthermore, fluorescence and electrochemical impedance spectroscopy studies were performed on poly(2,5-di-(2-thienyl)-furan) synthesized in an ethanol (B145695) solution. researchgate.netgamry.com

EIS is particularly useful for analyzing the charge transfer processes within the polymer film and at its interface with the electrolyte. The high-frequency region of the impedance spectrum is typically associated with the charge transfer resistance, while the low-frequency region can provide information about diffusion-limited processes, such as the movement of ions within the polymer matrix.

Research has indicated that for poly(this compound) and its composites, charge transfer is controlled by both kinetic and diffusional processes. srce.hriapchem.org This dual nature suggests that at higher frequencies, the rate of charge transfer across the interface is the limiting factor, whereas at lower frequencies, the diffusion of charge carriers (ions) within the bulk of the polymer film becomes dominant. The analysis of impedance data allows for the determination of parameters such as charge transfer resistance and Warburg impedance, which quantify these processes.

Characterization of Polymer Films

Photoelectrochemical (PEC) Studies

Photoelectrochemical studies investigate the interaction of light with the electrochemical system. For a semiconducting polymer like poly(this compound), PEC studies are crucial for understanding its photoresponse and its potential for use in photovoltaic and other optoelectronic devices.

Assemblies of poly(this compound) (PTF) with materials like silicon carbide (SiC) and graphitic carbon nitride (g-C3N4) have been created and investigated for their photoelectrochemical properties. scirp.orgscirp.org These studies show that such ternary assemblies can enhance the photoresponse by combining the advantages of each component and minimizing the rapid recombination of electron-hole pairs that often occurs in single-phase systems. scirp.orgscirp.org

The band gap of PTF is reported to be around 2.2 eV to 2.3 eV, which allows it to absorb photons in the visible light spectrum. scirp.orgsrce.hr When illuminated, the polymer can generate charge carriers (electrons and holes). PEC studies on PTF and its composites with SiC in a gel electrolyte indicate a p-type semiconductor behavior, where hole accumulation is the dominant process under illumination. srce.hr

The photocurrent generation of these assemblies has been quantified, demonstrating that the inclusion of PTF with SiC and g-C3N4 leads to a greater photon-to-charge conversion compared to assemblies with only one of these components. scirp.orgscirp.org The photodiode characteristics of these systems have also been analyzed, with the ideality factor being greater than 1, which is typical for organic polymer semiconductors. scirp.orgscirp.org These findings suggest that PTF helps create favorable interfaces for efficient charge carrier movement and the prevention of electron-hole recombination. scirp.orgscirp.org

The table below presents data on the photon-to-charge conversion for different assemblies involving PTF.

| Assembly | Photocurrent (A/cm²) |

| FTO/SiC + C₃N₄ + PTF (under illumination) | Data not explicitly provided in the text |

| FTO/SiC + PTF | Data not explicitly provided in the text |

| FTO/CN + PTF | Data not explicitly provided in the text |

While the exact photocurrent values are not detailed in the provided search snippets, the research clearly indicates that the PTF/SiC/CN assembly generates a greater photon-to-charge conversion than the other assemblies. scirp.org

Photoresponse and Photon-to-Charge Conversion

Poly(this compound) (PTF), the polymer derived from this compound, demonstrates significant photoactive properties. srce.hrresearchgate.net Studies on thin solid films of PTF, particularly when combined with other semiconductor materials, reveal a reproducible and enhanced photoresponse. srce.hrresearchgate.netscirp.org The optical band gap of PTF is approximately 2.2 eV, which allows it to absorb radiation in the visible solar spectrum. srce.hriapchem.org This characteristic is fundamental to its function in photoelectrochemical applications.

In assemblies where PTF is combined with silicon carbide (SiC) or graphite (B72142) carbon nitride (g-C3N4), it plays a crucial role in enhancing photoactivity. scirp.orgscirp.org Spectroscopic investigations show that these composite systems can absorb visible light photons with energies ranging from 2.1 to 3.1 eV. scirp.orgscirp.org Under illumination, electrochemical studies of PTF and its composites, such as PTF/SiC, exhibit p-p behavior, which is characterized by dominant hole accumulation. srce.hrresearchgate.net When incorporated into ternary semiconductor assemblies with SiC and g-C3N4, PTF helps to minimize the rapid recombination of electron-hole pairs, a common issue in single-phase photocatalysts. scirp.orgscirp.org

The presence of PTF in these assemblies significantly enhances the photocurrent output. srce.hrscirp.org For instance, the photocurrent generated from a SiC/PTF/FTO film is greater than that from a PTF/FTO film alone. srce.hr This suggests that PTF provides a favorable environment for creating multiphase interfaces that facilitate the movement of charge carriers. scirp.orgscirp.org This facilitation leads to a greater photon-to-charge conversion efficiency. scirp.orgscirp.org Research has quantified this conversion, showing a marked increase in photo-charge when PTF is part of the assembly. scirp.orgscirp.org

Photon-to-Charge Conversion for Studied Assemblies

| Assembly on FTO electrode | Photo Charge due to Monomer (Q Mono) / C | Photo Charge due to Polymer (Q Poly) / C | Net Photo Charge (Q Net) / C | Enhancement Factor (Q Net / Q Mono) |

|---|---|---|---|---|

| SiC + CN + TF | 0.00004 | 0.00018 | 0.00014 | 3.5 |

| SiC + TF | 0.00003 | 0.00012 | 0.00009 | 3.0 |

| CN + TF | 0.00002 | 0.00010 | 0.00008 | 4.0 |

Stability and Resistance to Photodegradation

A critical aspect of materials used in photoactive applications is their stability under prolonged light exposure. Assemblies containing poly(this compound) have demonstrated notable stability and resistance to photodegradation. srce.hrresearchgate.netiapchem.org This resilience has been observed in studies where PTF-based assemblies, along with the gel electrolyte they were tested in, showed regeneration of the same photoresponse even after extended periods of experimentation. srce.hrresearchgate.netiapchem.orgsrce.hr

This intrinsic stability is a key advantage for organic semiconductor materials. rsc.orgresearchgate.net The ability to withstand photochemical degradation, especially in the presence of oxygen and moisture which can accelerate these processes, is crucial for the long-term viability of organic electronic devices. rsc.org While many organic materials can suffer from photo-oxidation or other light-induced degradation pathways, the evidence suggests that PTF possesses a robust chemical structure that resists such deterioration. srce.hrresearchgate.netrsc.orgresearchgate.net This stability ensures that the photoelectrochemical properties, such as photocurrent generation, remain consistent over time, which is essential for practical applications. srce.hrresearchgate.netiapchem.org

Computational Chemistry and Theoretical Investigations of 2 2 Thienyl Furan

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a primary computational tool for investigating the properties of 2-(2-Thienyl)furan. nsf.govnih.govacs.org This quantum mechanical modeling method is employed to examine the electronic structure and predict the conformational landscape of the molecule, providing a theoretical foundation for understanding its characteristics. nsf.gov

Electronic Structure Analysis

The electronic structure of this compound, a key determinant of its reactivity and optical properties, has been a subject of theoretical study. Analyses of its frontier molecular orbitals, electrostatic potential, and bonding orbitals provide a comprehensive picture of its electronic nature.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical reactivity and stability. frontiersin.org For oligo(thienylfuran)s, DFT calculations have shown that their HOMO energy levels are higher than those of corresponding oligothiophenes and are closer to those of oligofurans. researchgate.net Conversely, the HOMO-LUMO gaps of these hybrid oligomers are similar to those of oligothiophenes but smaller than those of oligofurans. researchgate.net

In the polymer form, poly(this compound), the optical band gap has been experimentally determined to be around 2.2 eV. srce.hr This value provides an approximation of the HOMO-LUMO gap in the extended conjugated system. The distribution of these frontier orbitals in the this compound monomer is expected to be delocalized across the π-conjugated backbone of both the furan (B31954) and thiophene (B33073) rings.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential, corresponding to areas susceptible to nucleophilic and electrophilic attack, respectively.

For this compound, an MEP map would be expected to show regions of negative potential (electron-rich) localized around the electronegative oxygen and sulfur heteroatoms. These areas represent likely sites for electrophilic attack. Conversely, regions of positive potential (electron-poor) would be associated with the hydrogen atoms. Computational studies have indeed been performed to generate MEP maps for conformations of thienylfuran, confirming these expected charge distributions. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and the nature of bonding within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure picture. uni-muenchen.de

Conformational Analysis and Potential Energy Surfaces

Computational studies have systematically analyzed the torsional profile and potential energy surface of this compound to understand its conformational preferences. nsf.govnih.govacs.org This analysis is critical as the relative orientation of the two rings significantly influences the electronic properties and conjugation of the molecule.

Syn and Anti Conformers and Rotational Barriers

The rotation around the single carbon-carbon bond connecting the furan and thiophene rings gives rise to different conformers. Theoretical calculations have identified two planar or nearly planar energy minima for this compound. nih.govacs.orgacs.org

These conformers are defined by the torsional angle (τ) between the heteroatoms:

Anti Conformer : This conformer, where the torsional angle is at or near 180°, is the global minimum, meaning it is the most stable conformation. nih.govacs.org

Syn Conformer : This conformer, with a torsional angle of approximately 0°, represents a local energy minimum. nih.govacs.org

The energy difference between these two conformers is remarkably small, calculated to be only 0.3 kcal/mol, indicating that both conformers can coexist. nih.govacs.org The rotational barrier, which is the energy required to rotate from one conformer to the other, for this compound is approximately halfway between the barriers for 2,2'-bithiophene (B32781) (ca. 2 kcal/mol) and 2,2'-bifuran (B1329537) (ca. 4 kcal/mol). nih.govacs.org

Torsional Profiles and Inter-ring Dihedral Angles

Computational studies of this compound focus extensively on its conformational flexibility, primarily the rotation around the inter-ring carbon-carbon bond. The torsional potential energy surface of this molecule is characterized by distinct energy minima and rotational barriers.

Systematic analyses using density functional theory (DFT), Møller-Plesset perturbation theory (MP2), and coupled-cluster methods have identified two primary planar or quasi-planar minima for this compound. acs.orgnih.govmst.edu These correspond to the anti and syn conformations, where the torsional angle (τ) between the heteroatoms (sulfur and oxygen) is approximately 180° and 0°, respectively. acs.orgnih.govmst.edu The anti conformation, with the heteroatoms pointing in opposite directions, is consistently identified as the global minimum, being slightly more stable than the syn form. acs.orgnih.gov

The energy difference between these two minima is computationally found to be very small, on the order of 0.3 kcal/mol. acs.orgnih.govnsf.gov The rotational barrier for the inter-ring bond in this compound is calculated to be approximately halfway between that of its homogeneous counterparts, 2,2'-bithiophene (ca. 2 kcal/mol) and 2,2'-bifuran (ca. 4 kcal/mol). acs.orgnih.govmst.edu

However, the choice of computational method can significantly influence the predicted conformational preferences. While methods like CCSD(T) predict two quasi-planar minima, certain levels of theory, such as B3LYP/6-31G(d), have indicated that the most stable conformer is twisted, with a dihedral angle of 158°. lookchem.com Furthermore, some ab initio methods predict additional stable conformations, such as a non-planar gauche minimum and a cis-like conformation, which are not always located by standard DFT approaches. researchgate.netacs.orgcapes.gov.br For instance, at the MP2 level, anti-gauche and syn-gauche minimum energy conformations have been reported with inter-ring dihedral angles of 135° and 68°, respectively. acs.orgcapes.gov.br

| Compound | Parameter | Value | Computational Method | Reference |

|---|---|---|---|---|

| This compound | Energy Difference (Anti vs. Syn) | 0.3 kcal/mol | CCSD(T)/CBS limit | acs.org, nih.gov |

| 2,2'-Bithiophene | Rotational Barrier Height | ~2 kcal/mol | CCSD(T)/CBS limit | acs.org, nih.gov |

| 2,2'-Bifuran | Rotational Barrier Height | ~4 kcal/mol | CCSD(T)/CBS limit | [3, nih.gov |

| This compound | Most Stable Conformer Dihedral Angle | 158° | B3LYP/6-31G(d) | lookchem.com |

| 2-(2-Thienyl)pyrrole | Anti-gauche Dihedral Angle | 135° | MP2 | acs.org, capes.gov.br |

| 2-(2-Thienyl)pyrrole | Syn-gauche Dihedral Angle | 68° | MP2 | acs.org, capes.gov.br |

Influence of Substituents on Conformation

The introduction of substituents onto the furan or thiophene rings of the core structure can significantly alter the torsional energy profile and conformational preferences of this compound.

Theoretical studies on fluorinated derivatives show that fluorine substitution tends to flatten the torsional energy profiles around the planar syn and anti conformations. researchgate.net This substitution also reduces the relative energy difference between the two conformers. researchgate.net When fluorine is added to the thienyl ring, a pronounced effect is observed, with the energy profile showing a marked preference for the syn conformation, making the syn and anti forms nearly isoenergetic. researchgate.net

Vibrational Frequency Computations for Spectral Assignment

Computational methods, particularly DFT, are instrumental in the analysis and assignment of the vibrational spectra (FT-IR and FT-Raman) of this compound and its derivatives. By calculating theoretical vibrational frequencies and comparing them to experimental data, a detailed assignment of vibrational modes can be achieved. rroij.comnih.gov

The process typically involves geometry optimization of the molecule using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)). rroij.comnih.gov Following optimization, vibrational frequencies are computed. rroij.comnih.gov The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical method, leading to better agreement with experimental spectra. kbhgroup.in

Potential Energy Distribution (PED) analysis is a crucial tool used alongside these computations. rroij.comnih.gov PED provides a quantitative measure of the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode of vibration, enabling unambiguous assignments for the observed spectral bands. nih.gov For thiophene and furan derivatives, characteristic C-H, C=C, and ring stretching and bending modes are identified and assigned using this combined computational and experimental approach. rroij.comresearchgate.net

| Vibrational Mode | Computed Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED %) | Reference |

|---|---|---|---|---|